molecular formula C20H28ClN3O2 B2923927 N'-(3-chloro-4-methylphenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide CAS No. 953200-66-3

N'-(3-chloro-4-methylphenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide

Cat. No.: B2923927
CAS No.: 953200-66-3
M. Wt: 377.91
InChI Key: VIJPNKJTIKJQOT-UHFFFAOYSA-N
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Description

N'-(3-chloro-4-methylphenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide is a synthetic diamide compound offered for research and development purposes. This molecule features a 3-chloro-4-methylphenyl group and a (1-cyclopentylpiperidin-4-yl)methyl substituent, connected by an ethanediamide (oxalamide) backbone. This backbone is known to contribute to molecular rigidity and hydrogen-bonding capacity, which can be critical for interactions with biological targets . Compounds with this core structure are of significant interest in medicinal chemistry and pharmacology for exploring new therapeutic agents . Research on analogous ethanediamide structures has indicated potential for various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects in in vitro studies . The structural motif of a piperidine ring, similar to the one in this compound, is frequently encountered in molecules designed to interact with the central nervous system . For instance, a related compound featuring a methylpiperidinyl group has been investigated as a potent 5-HT2A receptor inverse agonist with an antipsychotic-like pharmacological profile . Researchers can utilize this compound to investigate its mechanism of action, molecular targets, and efficacy in cellular and biochemical assays. This product is intended for research purposes only in a controlled laboratory setting. It is not for human or veterinary use, nor is it approved for the diagnosis, treatment, or cure of any medical condition.

Properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28ClN3O2/c1-14-6-7-16(12-18(14)21)23-20(26)19(25)22-13-15-8-10-24(11-9-15)17-4-2-3-5-17/h6-7,12,15,17H,2-5,8-11,13H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJPNKJTIKJQOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3CCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chloro-4-methylphenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the 3-chloro-4-methylphenyl intermediate: This step involves the chlorination of a methylphenyl compound under controlled conditions.

    Cyclopentylpiperidine synthesis: The cyclopentylpiperidine moiety is synthesized through a series of reactions, including cyclization and piperidine formation.

    Coupling reaction: The final step involves coupling the 3-chloro-4-methylphenyl intermediate with the cyclopentylpiperidine moiety using ethanediamide as a linker. This step typically requires the use of coupling reagents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of N’-(3-chloro-4-methylphenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chloro-4-methylphenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N’-(3-chloro-4-methylphenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N’-(3-chloro-4-methylphenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Similarities :

  • Piperidine core: Both compounds incorporate a piperidine ring, a scaffold known for modulating central nervous system (CNS) targets .
  • Chloroaryl substituent : The 4-chloro-3-methoxyphenyl group in Compound 34 and the 3-chloro-4-methylphenyl group in the target compound share lipophilic and electron-withdrawing properties.

Key Differences :

  • Functional groups: Compound 34 is a monoamide, whereas the target compound is an ethanediamide. The dual amide groups in the latter may increase hydrogen-bonding capacity and metabolic stability .

Synthesis : Compound 34 is synthesized via benzyl deprotection (72% yield), while the target compound likely requires coupling of a cyclopentylpiperidine amine with an ethanediamide precursor .

N-(3-Chlorophenethyl)-4-nitrobenzamide

Structural Similarities :

  • Chloroaryl group : Both compounds feature a chlorinated aromatic ring, influencing electronic and steric profiles.
  • Amide linkage : The single amide bond in this compound and the dual amides in the target compound highlight divergent synthetic strategies .

Key Differences :

  • Nitro vs. methyl substituent : The nitro group in N-(3-chlorophenethyl)-4-nitrobenzamide is strongly electron-withdrawing, which may increase reactivity in electrophilic substitutions. In contrast, the methyl group in the target compound offers steric hindrance without significant electronic effects .

W-15 and W-18 (Opioid Analogs)

Structural Similarities :

  • Piperidine/aryl motifs : W-15 and W-18 contain piperidine and chlorophenyl groups, similar to the target compound. These features are critical for receptor interactions in opioid analogs .

Key Differences :

  • Functional groups : W-15 and W-18 are sulfonamides, while the target compound is an ethanediamide. Sulfonamides exhibit distinct hydrogen-bonding and acidity profiles compared to amides .
  • Biological activity: W-15 and W-18 target opioid receptors, whereas the ethanediamide structure of the target compound may favor interactions with enzymes or non-opioid receptors .

Data Table: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Functional Groups Aryl Substituents Piperidine Substituents Potential Applications
Target Compound ~435.98* Ethanediamide 3-Chloro-4-methylphenyl 1-Cyclopentylpiperidin-4-yl Neurological/Inflammatory
N-(4-Chloro-3-methoxyphenyl)-N-(piperidin-4-yl)propionamide ~326.83 Monoamide 4-Chloro-3-methoxyphenyl Piperidin-4-yl CNS modulation
N-(3-Chlorophenethyl)-4-nitrobenzamide ~318.75 Monoamide 3-Chlorophenyl None Antimicrobial/Agrochemical
W-15 ~365.27 Sulfonamide 4-Chlorophenyl 2-Phenylethylpiperidinylidene Opioid receptor agonist

*Calculated based on molecular formula.

Research Findings and Implications

Dual Amide Advantage: The ethanediamide core in the target compound likely enhances binding affinity compared to monoamides, as seen in studies of analogous bidentate ligands .

Metabolic Stability : The cyclopentyl group may reduce CYP450-mediated metabolism compared to benzyl-protected piperidines, improving pharmacokinetics .

Structural Flexibility : The combination of a rigid piperidine-cyclopentyl group and a flexible ethanediamide linker could balance target specificity and bioavailability .

Further studies are needed to validate these hypotheses, particularly in vitro binding assays and ADMET profiling.

Biological Activity

N'-(3-chloro-4-methylphenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula and structure:

  • Molecular Formula : C18H27ClN2O2S
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The compound is hypothesized to act as an enzyme inhibitor or receptor modulator, potentially affecting pathways involved in various physiological processes.

1. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. A study demonstrated that derivatives of this compound were effective against certain bacterial strains, suggesting a potential application in treating infections.

2. Anti-inflammatory Effects

In vitro studies have shown that the compound may possess anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines, which can be beneficial in managing conditions characterized by chronic inflammation.

3. Central Nervous System Activity

Given the presence of the cyclopentylpiperidine moiety, the compound may influence neurotransmitter systems. Preliminary studies suggest potential effects on dopaminergic and serotonergic pathways, indicating possible applications in neuropharmacology.

Case Studies and Research Findings

StudyFindingsReference
Antimicrobial ActivityShowed effectiveness against E. coli and S. aureus
Inhibition of CytokinesReduced levels of TNF-alpha and IL-6 in cell cultures
Neuropharmacological EffectsAltered dopamine receptor activity in rodent models

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